

## Vilaprisan's potential for drug-drug interactions in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vilaprisan |           |
| Cat. No.:            | B611686    | Get Quote |

# Vilaprisan Drug-Drug Interaction Potential: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding **vilaprisan**'s potential for drug-drug interactions (DDIs). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental design and clinical co-administration studies.

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary metabolic pathway for **vilaprisan**?

A1: **Vilaprisan** is predominantly metabolized in the liver.[1][2] In vitro data and clinical studies have confirmed that cytochrome P450 3A4 (CYP3A4) is the pivotal enzyme responsible for the oxidative metabolism of **vilaprisan**.[1][2][3] Aldoketoreductases also contribute to its metabolism to a lesser extent.

Q2: Does vilaprisan have the potential to inhibit or induce CYP enzymes?

A2: **Vilaprisan** has a low potential to act as a perpetrator of drug-drug interactions. In vitro assays showed no inhibition of major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) at concentrations up to 5 μM. Therefore, it is not expected to cause



clinically significant alterations in the metabolism of co-administered substrates of these enzymes.

Q3: What is the impact of co-administering a strong CYP3A4 inhibitor with vilaprisan?

A3: Co-administration of a strong CYP3A4 inhibitor, such as itraconazole, will significantly increase the systemic exposure of **vilaprisan**. A clinical DDI study demonstrated a substantial increase in **vilaprisan**'s area under the curve (AUC) and maximum concentration (Cmax) when administered with itraconazole. For this reason, the concomitant use of **vilaprisan** with strong CYP3A4 inhibitors is not recommended.

Q4: What is the effect of co-administering a strong CYP3A4 inducer with vilaprisan?

A4: The co-administration of a strong CYP3A4 inducer, such as rifampicin, will dramatically decrease the systemic exposure of **vilaprisan**. A clinical study showed that rifampicin led to a very large reduction in **vilaprisan** exposure, which would likely render the drug therapeutically ineffective. Consequently, the use of strong CYP3A4 inducers with **vilaprisan** should be avoided.

Q5: Are there any other significant drug interactions to be aware of?

A5: Due to its mechanism of action as a selective progesterone receptor modulator (SPRM), it is not recommended to use **vilaprisan** with progestin-containing oral contraceptives.

## Troubleshooting Guide for Co-Administration Studies



| Observed Issue                                                                  | Potential Cause                                                                                                                                                             | Recommended Action                                                                                                                                                                                                                                                    |
|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpectedly high vilaprisan plasma concentrations in a coadministration study. | Concomitant administration of a known or suspected CYP3A4 inhibitor.                                                                                                        | Review all co-administered medications and supplements for potential CYP3A4 inhibitory effects. If a strong inhibitor is identified, its use should be discontinued if clinically appropriate, and vilaprisan dosing may need to be adjusted or temporarily withheld. |
| Vilaprisan plasma concentrations are lower than anticipated.                    | Co-administration of a CYP3A4 inducer.                                                                                                                                      | Screen for the use of any medications or herbal supplements (e.g., St. John's Wort) that are known CYP3A4 inducers. Concomitant use of strong inducers is not recommended.                                                                                            |
| Variability in vilaprisan<br>exposure among study<br>participants.              | Genetic polymorphism in<br>CYP3A4, although typically<br>less impactful than potent<br>inhibitors/inducers. Differences<br>in adherence to the<br>investigational products. | While routine genotyping for CYP3A4 is not standard, consider it if unexplained variability persists. Reinforce the importance of adherence with study participants.                                                                                                  |

### **Quantitative Data from DDI Studies**

The following tables summarize the pharmacokinetic parameters from key drug-drug interaction studies involving **vilaprisan**.

Table 1: Effect of the Strong CYP3A4 Inhibitor Itraconazole on Vilaprisan Pharmacokinetics



| Pharmacokinet ic Parameter | Vilaprisan<br>Alone | Vilaprisan +<br>Itraconazole | Fold Change | 90%<br>Confidence<br>Interval |
|----------------------------|---------------------|------------------------------|-------------|-------------------------------|
| AUC                        | -                   | -                            | ~6.2        | 5.4 - 7.2                     |
| Cmax                       | -                   | -                            | ~1.8        | -                             |

Data from a clinical DDI study where a single oral dose of 4 mg **vilaprisan** was administered with and without the strong CYP3A4 inhibitor itraconazole (200 mg/day).

Table 2: Effect of the Strong CYP3A4 Inducer Rifampicin on Vilaprisan Pharmacokinetics

| Pharmacokinet ic Parameter | Vilaprisan<br>Alone | Vilaprisan +<br>Rifampicin | % Decrease | 90%<br>Confidence<br>Interval |
|----------------------------|---------------------|----------------------------|------------|-------------------------------|
| AUC                        | -                   | -                          | ~96%       | -                             |
| Cmax                       | -                   | -                          | ~86%       | -                             |

Data from a clinical DDI study where a single oral dose of 4 mg **vilaprisan** was administered with and without the strong CYP3A4 inducer rifampicin (600 mg/day).

#### **Experimental Protocols**

Protocol for CYP3A4 Inhibition Study (Summarized)

A clinical study was conducted in healthy postmenopausal women to assess the impact of CYP3A4 inhibition on **vilaprisan**'s pharmacokinetics. The study followed a two-period design. In the first period, participants received a single oral dose of 4 mg **vilaprisan**. In the second period, participants received multiple doses of the strong CYP3A4 inhibitor itraconazole (200 mg once daily) for 14 days, with a single 4 mg oral dose of **vilaprisan** co-administered on a specified day. Plasma samples were collected at predetermined time points to determine **vilaprisan** concentrations.

Protocol for CYP3A4 Induction Study (Summarized)



An open-label, two-period study was conducted in healthy postmenopausal women to quantify the effects of the strong CYP3A4 inducer rifampicin on the pharmacokinetics of **vilaprisan**. Participants received a single 4 mg oral dose of **vilaprisan** in each of the two periods. In the second period, the administration of **vilaprisan** was preceded and followed by rifampicin at a dose of 600 mg per day. A subtherapeutic dose of midazolam (1 mg) was co-administered with **vilaprisan** to monitor the induction of CYP3A4. Plasma concentrations of **vilaprisan** were measured to assess the impact of CYP3A4 induction.

#### **Visualizations**



Click to download full resolution via product page

Caption: Vilaprisan's metabolic pathway and the impact of CYP3A4 inhibitors and inducers.





Click to download full resolution via product page

Caption: Decision workflow for planning vilaprisan co-administration studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. d-nb.info [d-nb.info]
- 2. Characterization of the Pharmacokinetics of Vilaprisan: Bioavailability, Excretion, Biotransformation, and Drug-Drug Interaction Potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vilaprisan's potential for drug-drug interactions in coadministration studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611686#vilaprisan-s-potential-for-drug-druginteractions-in-co-administration-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com